An In-depth Technical Guide to [1-(Cyclopropylmethyl)cyclopropyl]methanol: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to [1-(Cyclopropylmethyl)cyclopropyl]methanol: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel chemical entity, [1-(cyclopropylmethyl)cyclopropyl]methanol. As this molecule is not extensively described in current literature, this document synthesizes information from foundational principles of cyclopropane chemistry and related molecules to project its properties, reactivity, and potential applications. The insights provided are grounded in established chemical theory and are intended to serve as a robust resource for researchers investigating new chemical spaces.
Introduction: The Significance of the Cyclopropylmethyl Moiety
The cyclopropyl group is a highly valuable structural motif in medicinal chemistry and organic synthesis.[1] Its inherent ring strain imparts unique electronic properties and a rigid, three-dimensional structure that can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] The cyclopropylmethanol unit, in particular, serves as a key building block for introducing this functionality into more complex molecules.[1] The subject of this guide, [1-(cyclopropylmethyl)cyclopropyl]methanol, presents a unique scaffold featuring a spirocyclic core composed of two cyclopropane rings, further functionalized with a reactive hydroxymethyl group. This structure suggests a rich and complex chemical behavior, with potential for novel applications in drug discovery and materials science.
Proposed Synthesis of [1-(Cyclopropylmethyl)cyclopropyl]methanol
A plausible synthetic route to [1-(cyclopropylmethyl)cyclopropyl]methanol can be envisioned starting from commercially available reagents, leveraging established methodologies for cyclopropanation and functional group manipulation. A proposed multi-step synthesis is outlined below.
Diagram of Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of [1-(cyclopropylmethyl)cyclopropyl]methanol.
Rationale Behind Experimental Choices
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Step 1: Kulinkovich Reaction: The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst. In this proposed first step, cyclopropanecarboxylic acid methyl ester is treated with ethylmagnesium bromide and titanium(IV) isopropoxide. This would generate a titanacyclopropane intermediate which then undergoes reaction with another equivalent of the ester to form the desired 1-(hydroxymethyl)cyclopropyl cyclopropyl ketone. This approach is chosen for its efficiency in constructing the initial disubstituted cyclopropane core.
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Step 2: Wittig Reaction: The Wittig reaction is a reliable method for converting ketones into alkenes. Here, the ketone synthesized in Step 1 is reacted with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph3P=CH2), to introduce the exocyclic double bond, yielding [1-(cyclopropylidenemethyl)cyclopropyl]methanol. This sets the stage for the final cyclopropanation.
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Step 3: Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a classic and effective method for the stereospecific synthesis of cyclopropanes from alkenes.[3] Treatment of the alkene from Step 2 with diiodomethane and a zinc-copper couple will generate the desired spiro[2.2]pentane core, affording the target molecule, [1-(cyclopropylmethyl)cyclopropyl]methanol.[3] This reaction is well-suited for this final step due to its tolerance of the hydroxyl group.
Predicted Physicochemical Properties
The physical and chemical properties of [1-(cyclopropylmethyl)cyclopropyl]methanol can be estimated based on its structure and by comparison with related compounds like cyclopropylmethanol.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C8H14O | - |
| Molecular Weight | 126.20 g/mol | - |
| Appearance | Colorless liquid | Analogy to cyclopropylmethanol[4] |
| Boiling Point | ~180-190 °C | Increased molecular weight and van der Waals forces compared to cyclopropylmethanol (123-124 °C)[5] |
| Density | ~0.95 g/mL | Similar to other bicyclic alcohols |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | Presence of a polar hydroxyl group and a larger nonpolar hydrocarbon backbone |
| pKa | ~16-18 | Similar to other primary alcohols |
Predicted Spectroscopic Data
The structural features of [1-(cyclopropylmethyl)cyclopropyl]methanol would give rise to a unique spectroscopic signature.
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¹H NMR: The proton NMR spectrum is expected to be complex in the upfield region due to the overlapping signals of the cyclopropyl protons. Key expected signals include:
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A broad singlet or triplet for the hydroxyl proton (-OH).
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A doublet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).
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A complex multiplet for the methine proton of the cyclopropylmethyl group.
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A series of multiplets in the high-field region (approx. 0.2-1.0 ppm) corresponding to the protons on the two cyclopropyl rings. The spirocyclic nature would lead to distinct signals for the geminal and vicinal protons.
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¹³C NMR: The carbon NMR spectrum would be characterized by:
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorbances for:
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 126. Fragmentation would likely involve the loss of water (M-18), a hydroxymethyl radical (M-31), or cleavage of the cyclopropyl rings.
Predicted Reactivity and Mechanistic Pathways
The reactivity of [1-(cyclopropylmethyl)cyclopropyl]methanol is dictated by the interplay of the primary alcohol and the two strained cyclopropyl rings. The presence of the cyclopropylmethyl system suggests a propensity for rearrangements via non-classical carbocations.[7][8]
Diagram of Potential Reaction Pathways
Sources
- 1. Actylis - Cyclopropylmethanol [solutions.actylis.com]
- 2. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. echemi.com [echemi.com]
- 8. Taming nonclassical carbocations to control small ring reactivity - PMC [pmc.ncbi.nlm.nih.gov]



